(1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methanamine dihydrochloride
Overview
Description
(1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2O. It is commonly used in various fields of scientific research due to its unique chemical properties .
Preparation Methods
The synthesis of (1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methanamine dihydrochloride involves several steps. One common method includes the reaction of tetrahydro-2H-pyran-4-ylmethylamine with piperidin-4-ylmethanamine under controlled conditions. The reaction is typically carried out in an inert atmosphere at room temperature . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
(1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and reaction temperatures ranging from 0°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological processes and pathways.
Industry: The compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(1-((Tetrahydro-2H-pyran-4-yl)methyl)piperidin-4-yl)methanamine dihydrochloride can be compared with other similar compounds such as:
- 1-[(Tetrahydro-2H-pyran-4-yl)methyl]piperidin-4-amine hydrochloride
- 1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride
- 3-Methyl-1-(piperidin-4-ylmethyl)pyridin-2(1H)-one hydrochloride
- 1-(Pyridin-3-yl)piperidin-4-ol hydrochloride
These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various research applications .
Properties
IUPAC Name |
[1-(oxan-4-ylmethyl)piperidin-4-yl]methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.2ClH/c13-9-11-1-5-14(6-2-11)10-12-3-7-15-8-4-12;;/h11-12H,1-10,13H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGVEHACSYMHLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2CCOCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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